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Compound of Interest

Compound Name: 4-Methyl-5-nitroindoline

Cat. No.: B1320296

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of 4-Methyl-5-nitroindoline. Due to the limited availability of specific experimental data in
publicly accessible literature, this document presents predicted spectroscopic data based on
the analysis of its chemical structure and comparison with related compounds.[1] The
methodologies provided are generalized protocols for the spectroscopic analysis of similar
organic compounds.

Introduction

4-Methyl-5-nitroindoline is a substituted indoline derivative. The indoline scaffold is a
common structural motif in various biologically active compounds. The presence of a methyl
group and a nitro group on the aromatic ring is expected to significantly influence its electronic
properties and reactivity, making its unambiguous characterization by spectroscopic methods
crucial for its application in research and drug development.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methyl-5-nitroindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

H NMR (Proton NMR): The proton NMR spectrum is expected to provide information about the
number of different types of protons and their neighboring environments. The indoline ring
protons at positions 2 and 3 would appear as triplets, while the aromatic protons and the

methyl protons would appear as singlets.

13C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon
atom in a unique electronic environment. The chemical shifts are influenced by the substitution
pattern on the indoline ring.

Table 1: Predicted 'H NMR Spectroscopic Data for 4-Methyl-5-nitroindoline

Predicted Chemical Shift

Protons Multiplicity
(3, ppm)
Aromatic-H (C6) ~7.5 s
Aromatic-H (C7) ~6.8 S
N-H ~4.0 (broad) S
-CHa- (C3) ~3.6 t
-CHaz- (C2) ~3.1 t
Methyl-H (C4-CHs) ~2.2 s

Solvent: CDCIs, Reference:
Tetramethylsilane (TMS) at &
0.00 ppm.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Methyl-5-nitroindoline
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Carbon Atom

Predicted Chemical Shift (8, ppm)

C5 ~145
C7a ~150
C3a ~130
C4 ~125
C6 ~120
c7 ~110
c2 ~48
C3 ~30
C4-CHs ~18

Solvent: CDCIs, Reference: CDClz at 0 77.16

ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Methyl-5-nitroindoline is expected to show characteristic absorption bands for the N-H

bond of the indoline ring, C-H bonds of the methyl group and the aromatic ring, and the strong

stretching vibrations of the nitro group.[1]

Table 3: Predicted Infrared (IR) Absorption Data for 4-Methyl-5-nitroindoline
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

N-H Stretch 3350 - 3450 Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium

Nitro (NOz) Asymmetric

Stretch 1500 - 1550 Strong

Nitro (NO2) Symmetric Stretch 1330 - 1370 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak
C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its structural elucidation.[1] For 4-Methyl-5-nitroindoline
(CoH10N202), the molecular weight is 178.19 g/mol .

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-5-nitroindoline

m/z Value Interpretation
178 [M]* (Molecular ion)
161 [M - OHJ*

132 [M - NO2]*

117 [M - NO2z - CHs]*

lonization Method: Electron Impact (El)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-5-nitroindoline in about
0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

Instrument: A 400 or 500 MHz NMR spectrometer.

'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain
a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to the *H NMR spectrum.

Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

IR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder
and press it into a thin, transparent pellet.

o ATR: Place a small amount of the solid sample directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1,

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile).
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e Instrument: A mass spectrometer with a suitable ionization source (e.g., Electron Impact - El

or Electrospray lonization - ESI).

e Acquisition: Introduce the sample into the mass spectrometer. For El, the sample is
vaporized and then ionized. For ESI, the solution is sprayed into the source, creating

charged droplets.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be
determined to confirm the elemental composition.

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationship between the different spectroscopic techniques in chemical characterization.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Caption: Integration of different spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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